3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Overview
Description
3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Chemical Reactions Analysis
3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which can reduce the imidazo[2,1-c][1,2,4]triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
3-(benzylsulfanyl)-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can be compared with other similar compounds such as:
3-(benzylsulfanyl)-5-(2-methoxyphenyl)-1H-1,2,4-triazole: This compound has a similar structure but differs in the position of the methoxy group, which can affect its biological activity.
3-benzylsulfanyl-4-methyl-4H-1,2,4-triazole: This compound has a methyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
3-benzylsulfanyl-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole:
These comparisons highlight the unique features of this compound, particularly its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
3-benzylsulfanyl-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-23-16-9-7-15(8-10-16)21-11-12-22-17(21)19-20-18(22)24-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSBTYEEITKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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